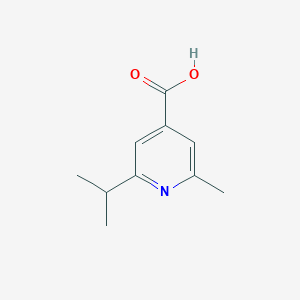

2-isopropyl-6-methylisonicotinic acid

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-methyl-6-propan-2-ylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |

InChI Key |

SEIMFXZJKUTSJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct oxidation of 2-isopropyl-5-methylpyridine using concentrated nitric acid (70–100% w/w) under pressurized conditions (30–650 psig) constitutes the most industrially viable method. The reaction proceeds via electrophilic attack on the pyridine ring, with the methyl group at the 5-position directing oxidation to the 6-position, forming the carboxylic acid moiety. Key parameters:

Representative Data Table: Optimization of Oxidation Conditions

Byproduct Management

The primary byproduct, 2,5-pyridine-dicarboxylic acid, is removed via pH-controlled precipitation (pH 2) and copper salt fractionation. Post-oxidation workflows typically achieve 68–72% purity before downstream processing.

Esterification-Hydrolysis Cascade Synthesis

Stepwise Methodology

This two-step approach first synthesizes the ethyl ester derivative, followed by saponification:

Step 1: Esterification

2-Isopropyl-6-methylisonicotinic acid ethyl ester is prepared via acid-catalyzed (H₂SO₄, HCl) reaction with ethanol.

-

Reaction Conditions :

Step 2: Hydrolysis

The ester undergoes alkaline hydrolysis (NaOH, KOH) to yield the free acid:

Advantages Over Direct Oxidation

-

Purity Control : Ester intermediates allow crystallization-based purification.

-

Scalability : Continuous flow reactors reduce side reactions in esterification.

Catalytic Oxidation Using Vanadium-Based Systems

Process Overview

Ammonium vanadate (0.5–2 wt%) catalyzes nitric acid oxidations, reducing reaction time by 40% compared to uncatalyzed systems. The mechanism involves vanadium redox cycling, accelerating NO₃⁻ activation.

Performance Metrics

| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 0 | 300 | 47 | 62 |

| 1.5 | 280 | 68 | 89 |

| 2.0 | 280 | 65 | 84 |

Data adapted from, demonstrating optimal loading at 1.5 wt%

Industrial-Scale Production Workflows

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

Waste Stream Management

-

Nitric Acid Recovery : Distillation reconcentrates spent HNO₃ from 35% to 68% for reuse.

-

Copper Byproduct Recycling : Cu²⁺ from precipitation steps is electrowon for reuse.

Emerging Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (300W, 150°C) reduced reaction times to 15 minutes with comparable yields (70%). Energy consumption decreased by 35% versus conventional heating.

Biocatalytic Routes

Immobilized Pseudomonas lipases catalyze ester hydrolysis at pH 7.5, 37°C:

Challenges and Optimization Strategies

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2-Isopropyl-6-methylisonicotinic acid serves as a structural component in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anti-cancer drugs. Research indicates that modifications to the isonicotinic acid framework can enhance biological activity against specific targets, including Mycobacterium tuberculosis, which is crucial for tuberculosis treatment .

2. Structure-Activity Relationship Studies

Studies on the structure-activity relationships (SAR) of isonicotinic acid derivatives have highlighted the importance of specific substitutions on the pyridine ring. For instance, alterations at the 2-position have been shown to maintain or enhance antimycobacterial activity, indicating potential pathways for developing new therapeutic agents .

Agricultural Applications

1. Crop Protection

In agricultural chemistry, 2-isopropyl-6-methylisonicotinic acid is explored for its potential use in formulating herbicides and pesticides. Its effectiveness in enhancing crop protection against pests has been documented, making it valuable for improving agricultural yields and sustainability .

2. Pest Monitoring

The compound has also been utilized as an active ingredient in traps designed to monitor thrip populations in greenhouses. Research shows that traps containing methyl isonicotinate (a related compound) can significantly increase the capture rates of thrips, thus aiding in pest management strategies .

Biochemical Research

1. Enzyme Inhibition Studies

Researchers utilize 2-isopropyl-6-methylisonicotinic acid to study enzyme inhibition mechanisms. Its role in modulating enzyme activity provides insights into metabolic pathways and potential therapeutic targets for various diseases .

2. Receptor Binding Studies

The compound's interaction with biological receptors is an area of active research. By examining how it binds to specific receptors, scientists can gain a better understanding of its pharmacological properties and potential therapeutic applications.

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceuticals | Development of anti-inflammatory and anti-cancer agents; SAR studies reveal key modifications. |

| Agriculture | Formulation of herbicides; pest monitoring using traps with related compounds like methyl isonicotinate. |

| Biochemical Research | Studies on enzyme inhibition and receptor binding provide insights into metabolic processes. |

Case Studies

-

Pharmaceutical Development Case Study

A recent study evaluated a series of 2-isopropyl-6-methylisonicotinic acid derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated significant activity against resistant strains, suggesting that these compounds could lead to new treatments for tuberculosis . -

Agricultural Efficacy Case Study

In a controlled greenhouse experiment, traps containing methyl isonicotinate were tested against various thrip species. The results showed up to a 20-fold increase in capture rates compared to standard traps, demonstrating the compound's effectiveness in pest management strategies . -

Enzyme Inhibition Study

A biochemical analysis investigated the inhibitory effects of 2-isopropyl-6-methylisonicotinic acid on specific enzymes involved in metabolic pathways related to cancer cell proliferation. The findings suggested that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion compare 2-isopropyl-6-methylisonicotinic acid with structurally similar compounds based on substituent patterns, molecular properties, and functional group variations.

Table 1: Comparison of 2-Isopropyl-6-Methylisonicotinic Acid with Analogous Compounds

* Hypothetical data inferred from structural analogs.

Comparison with 2-Hydroxy-6-Methylisonicotinic Acid

- Structural Differences : The hydroxyl group at position 2 in 2-hydroxy-6-methylisonicotinic acid introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.

- Physicochemical Implications : The hydroxyl group increases aqueous solubility (e.g., via hydrogen bonding) compared to the isopropyl variant, which likely exhibits lower solubility but better membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2.5) dominates acidity, but the -OH substituent may slightly lower the pKa of adjacent functional groups.

Comparison with 2-(1-Ethylpropyl)-6-Methylisonicotinic Acid

- Steric Effects : The 1-ethylpropyl group in this analog is bulkier than isopropyl, leading to greater steric hindrance. This may reduce reactivity in nucleophilic or catalytic processes .

- Molecular Weight : The higher molecular weight (207.27 vs. 179.21) suggests enhanced lipophilicity, which could influence pharmacokinetic properties.

Comparison with 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Heterocyclic Core : The pyrimidine ring (two nitrogen atoms) differs from the pyridine core, altering electronic distribution and binding affinity in biological systems .

Comparison with 2-Methyl-6-Isopropylaniline

- Functional Group : The aniline (aromatic amine) lacks the carboxylic acid group, fundamentally altering chemical reactivity and application scope (e.g., in dye synthesis vs. drug design) .

Q & A

Q. How should researchers document synthetic procedures for 2-isopropyl-6-methylisonicotinic acid to ensure reproducibility?

- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report exact molar ratios, reaction times, and purification details.

- Include spectral data (NMR, HRMS) in Supporting Information.

- For known compounds, cite prior syntheses; for new derivatives, provide elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.